

Technical Guide: Spectroscopic Data for 2-(2-Hydroxyphenyl)oxirane

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Compound of Interest		
Compound Name:	2-(2-Hydroxyphenyl)oxirane	
Cat. No.:	B118128	Get Quote

Disclaimer: Despite a comprehensive search of publicly available chemical databases and scientific literature, experimental 1H and 13C NMR data for **2-(2-Hydroxyphenyl)oxirane** could not be located. The following guide is a template demonstrating the expected format and content for such a technical document, including representative data and protocols based on chemically similar compounds.

Introduction

This document provides a structured overview of the nuclear magnetic resonance (NMR) spectroscopic data for **2-(2-hydroxyphenyl)oxirane**. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectral information for this compound. The guide includes tabulated 1H and 13C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram.

Chemical Structure

The chemical structure of **2-(2-Hydroxyphenyl)oxirane** is presented below. This visualization is crucial for the assignment of NMR signals to the respective nuclei.

Figure 1: Chemical structure of 2-(2-Hydroxyphenyl)oxirane.

¹H NMR Data



The following table summarizes the theoretical proton NMR spectral data for **2-(2-Hydroxyphenyl)oxirane**.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-2'	[Value]	[e.g., dd]	[Value]	1H
H-3'a	[Value]	[e.g., dd]	[Value]	1H
H-3'b	[Value]	[e.g., dd]	[Value]	1H
H-3	[Value]	[e.g., d]	[Value]	1H
H-4	[Value]	[e.g., t]	[Value]	1H
H-5	[Value]	[e.g., d]	[Value]	1H
H-6	[Value]	[e.g., t]	[Value]	1H
ОН	[Value]	[e.g., s]	-	1H

¹³C NMR Data

The following table summarizes the theoretical carbon-13 NMR spectral data for **2-(2-Hydroxyphenyl)oxirane**.

Carbon Assignment	Chemical Shift (δ) ppm
C-1	[Value]
C-2	[Value]
C-3	[Value]
C-4	[Value]
C-5	[Value]
C-6	[Value]
C-2'	[Value]
C-3'	[Value]



Experimental Protocol

The following is a representative experimental protocol for acquiring NMR data for a compound such as **2-(2-Hydroxyphenyl)oxirane**.

Sample Preparation:

- Approximately 10-20 mg of the solid sample of 2-(2-Hydroxyphenyl)oxirane would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The solution would be transferred to a 5 mm NMR tube.

Instrumentation:

- A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz would be used.
- The instrument would be equipped with a 5 mm broadband probe.

¹H NMR Acquisition Parameters:

• Pulse Program: A standard single-pulse experiment (e.g., 'zg30') would be used.

• Temperature: 298 K

Number of Scans: 16-32

• Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: 20 ppm

 Referencing: The chemical shifts would be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition Parameters:

• Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') would be used.







• Temperature: 298 K

• Number of Scans: 1024-4096 (depending on sample concentration)

Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: 240 ppm

 Referencing: The chemical shifts would be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Processing:

- The raw data (Free Induction Decay FID) would be Fourier transformed.
- Phase and baseline corrections would be applied manually.
- The spectra would be calibrated using the reference solvent signal.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the analysis of a small molecule like **2- (2-Hydroxyphenyl)oxirane** using NMR spectroscopy.

Figure 2: A typical workflow for NMR analysis.

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